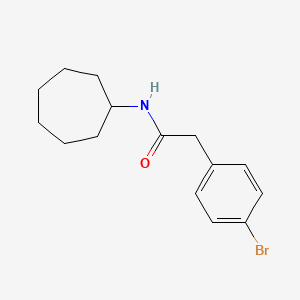

2-(4-bromophenyl)-N-cycloheptylacetamide

Description

2-(4-Bromophenyl)-N-cycloheptylacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to an acetamide backbone and a cycloheptylamine substituent. The cycloheptyl group distinguishes it from cyclohexyl analogs (e.g., 2-(4-bromophenyl)-N-cyclohexylacetamide, ), likely influencing lipophilicity and steric effects . The bromophenyl moiety is a common pharmacophore in medicinal chemistry, often contributing to halogen bonding and enhanced binding affinity in biological systems.

Propriétés

Formule moléculaire |

C15H20BrNO |

|---|---|

Poids moléculaire |

310.23 g/mol |

Nom IUPAC |

2-(4-bromophenyl)-N-cycloheptylacetamide |

InChI |

InChI=1S/C15H20BrNO/c16-13-9-7-12(8-10-13)11-15(18)17-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H,17,18) |

Clé InChI |

VNVUQDNNYXGPBZ-UHFFFAOYSA-N |

SMILES canonique |

C1CCCC(CC1)NC(=O)CC2=CC=C(C=C2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 2-(4-bromophényl)-N-cycloheptylacétamide implique généralement les étapes suivantes :

Bromation de l’acide phénylacétique : Le matériau de départ, l’acide phénylacétique, subit une bromation à l’aide de brome et d’oxyde mercurique pour produire l’acide 4-bromophénylacétique.

Formation de l’acétamide : L’acide 4-bromophénylacétique est ensuite mis à réagir avec la cycloheptylamine dans des conditions appropriées pour former le dérivé acétamide souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé peuvent impliquer des réactions de bromation et de formation d’amide à grande échelle, utilisant des réacteurs à flux continu pour garantir un rendement de produit efficace et constant. L’utilisation de catalyseurs et de conditions réactionnelles optimisées peut améliorer encore l’efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 2-(4-bromophényl)-N-cycloheptylacétamide présente plusieurs applications de recherche scientifique :

Chimie médicinale : Il est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Science des matériaux : Le composé peut être utilisé comme élément constitutif pour la synthèse de matériaux de pointe dotés de propriétés électroniques ou optiques spécifiques.

Études biologiques : Il est utilisé dans des études pour comprendre son interaction avec des cibles biologiques et son potentiel en tant qu’agent thérapeutique.

Applications De Recherche Scientifique

2-(4-Bromophenyl)-N-cycloheptylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.

Mécanisme D'action

Le mécanisme d’action du 2-(4-bromophényl)-N-cycloheptylacétamide implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, conduisant à la modulation de voies biologiques. Les voies et les cibles exactes dépendent de l’application spécifique et du système biologique étudié .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(4-bromophenyl)-N-cycloheptylacetamide with key analogs:

*logP values are estimated unless specified.

†Calculated based on cycloheptyl substitution.

Key Observations:

- This may enhance membrane permeability but reduce aqueous solubility.

- Bromophenyl vs.

- Heterocyclic Modifications : Compounds with thienyl () or triazolyl-sulfanyl () groups exhibit distinct electronic profiles, influencing bioactivity. For example, the thienyl derivative shows antimycobacterial activity, attributed to the sulfur atom’s role in disrupting bacterial membranes .

Activité Biologique

Overview

2-(4-bromophenyl)-N-cycloheptylacetamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom on a phenyl ring and an acetamide group attached to a cycloheptyl substituent. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, leading to modulation of various biological pathways. The exact mechanisms depend on the biological context but often include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Binding: It can bind to specific receptors, potentially altering signaling pathways related to pain, inflammation, or cell proliferation.

Biological Activity and Research Findings

Numerous studies have been conducted to evaluate the biological activities of this compound. Key findings include:

- Antimicrobial Properties: Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

- Anticancer Effects: Preliminary studies have shown that it may possess anticancer properties, inhibiting the growth of certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted as a promising avenue for further investigation.

- Anti-inflammatory Activity: The compound has been investigated for its anti-inflammatory effects, with studies suggesting that it may reduce inflammation markers in vitro and in vivo.

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits growth of specific cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antibacterial activity.

Case Study 2: Anticancer Properties

A study focused on the anticancer effects of the compound involved treating human breast cancer cell lines with varying concentrations of this compound. The results showed a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.